molecular formula C12H18FN3O4 B8278100 Ethyl 5-fluoro-6-piperidino-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylate

Ethyl 5-fluoro-6-piperidino-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylate

Cat. No.: B8278100
M. Wt: 287.29 g/mol
InChI Key: JXUOHPWXGULPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-fluoro-6-piperidino-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C12H18FN3O4 and its molecular weight is 287.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18FN3O4

Molecular Weight

287.29 g/mol

IUPAC Name

ethyl 5-fluoro-2,4-dioxo-6-piperidin-1-yl-1,3-diazinane-5-carboxylate

InChI

InChI=1S/C12H18FN3O4/c1-2-20-10(18)12(13)8(14-11(19)15-9(12)17)16-6-4-3-5-7-16/h8H,2-7H2,1H3,(H2,14,15,17,19)

InChI Key

JXUOHPWXGULPOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(NC(=O)NC1=O)N2CCCCC2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 20 ml. of acetone is dissolved 4.40 g. of ethyl 5-fluoro-6-hydroxy-1,2,3,4,5,6-hexahydro-2,4-dioxo-pyrimidine-5-carboxylate, followed by the addition of 2.5 ml. of acetic anhydride. To this is further added dropwise 2 ml. of pyridine and the mixture is allowed to stand at room temperature for 24 hours. To the colorless reaction mixture thus obtained is added dropwise 5.9 ml. of piperidine, whereby the reaction takes place with evolution of heat. After 5.5 hours' standing at room temperature, volatiles are distilled off under reduced pressure and the yellow oily residue is dissolved in chloroform. The solution is subjected to column chromatography on silica gel (80 g., solvent:chloroform). The fractions rich in the desired compound are concentrated under reduced pressure to recover 5.20 g. of a white solid. Upon recrystallization from chloroform-hexane, 3.0 g. of ethyl 5-fluoro-6-piperidino-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylate is obtained as colorless needles.
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